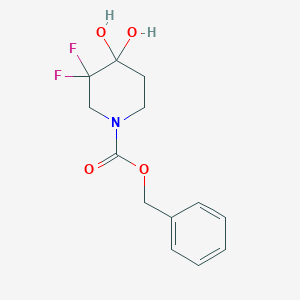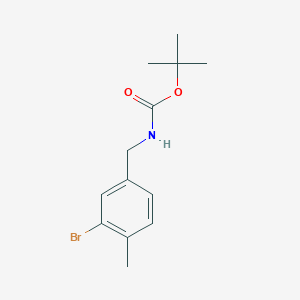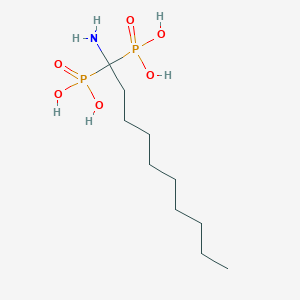
(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These compounds are characterized by the presence of a carboxylic acid derivative in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom, forming an ester group . This compound is often used in peptide synthesis due to its protective tert-butyloxycarbonyl (Boc) group, which helps in preventing unwanted side reactions during the synthesis process .
Vorbereitungsmethoden
The synthesis of (2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid typically involves the use of tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group. This method is advantageous for synthesizing hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge in using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . Industrial production methods often involve the use of di-tert-butyl pyrocarbonate for the preparation of Boc derivatives of amino acids .
Analyse Chemischer Reaktionen
(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid has several scientific research applications:
Chemistry: It is used in peptide synthesis as a protective group to prevent unwanted side reactions.
Biology: The compound is used in the synthesis of peptides that are studied for their biological activity.
Medicine: Peptides synthesized using this compound can be used in drug development and therapeutic research.
Industry: The compound is used in the production of various peptides and other organic compounds.
Wirkmechanismus
The mechanism of action of (2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid involves its role as a protective group in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amino group of the peptide from unwanted reactions during the synthesis process. This protection is achieved by forming a stable ester linkage that can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrogen fluoride (HF) . The molecular targets and pathways involved in this process are primarily related to the chemical reactivity of the Boc group and its interactions with other reagents used in peptide synthesis .
Vergleich Mit ähnlichen Verbindungen
(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid can be compared with other similar compounds, such as:
(2R)-2-(tert-Butoxycarbonylamino)-5-hexenoic acid: This compound also contains a Boc-protected amino group and is used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs): These compounds are used as starting materials in dipeptide synthesis with commonly used coupling reagents.
Di-tert-butyl pyrocarbonate derivatives: These compounds are used in the preparation of Boc derivatives of amino acids.
The uniqueness of this compound lies in its specific structure, which includes the difluorobutanoic acid moiety, providing distinct chemical properties and reactivity compared to other Boc-protected compounds.
Eigenschaften
IUPAC Name |
(2R)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCLBCNDXKDPDT-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B8148431.png)
![benzyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B8148446.png)


![3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B8148462.png)

![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxidoheptanoate](/img/structure/B8148488.png)
